(2S,4S)-4-Methyltetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Crystal Engineering
The study by Vishweshwar et al. (2002) focused on the crystal structures of pyrazinic acid and isomeric methylpyrazine carboxylic acids, highlighting the importance of carboxylic acid-pyridine supramolecular synthons in crystal assembly. The recurrence of these acid-pyridine heterodimers, compared to acid-acid homodimers, offers insights into molecular features that can guide future crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).
Peptide Synthesis
Hsieh et al. (1998) reported on dihydropyran-2-carboxylic acid as a novel bifunctional linker for solid-phase synthesis of peptide alcohols. This approach offers an effective method for constructing peptides with a C-terminal alcohol, showcasing the compound's utility in peptide synthesis (Hsieh, Wu, & Chen, 1998).
Coordination Chemistry
The synthesis and structural diversity of d10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were explored by Cheng et al. (2017). This research demonstrates the potential of carboxylic acid derivatives in assembling complex coordination polymers with varying geometries and properties, including thermal and luminescence characteristics (Cheng et al., 2017).
Supramolecular Chemistry
Research into the synthesis, structure, and thermal stability of ternary metal complexes based on polycarboxylate and N-heterocyclic ligands by Fang et al. (2009) contributes to understanding the role of carboxylic acids in forming stable metal-organic frameworks with potential applications in catalysis and material science (Fang et al., 2009).
Medicinal Chemistry
Isoda et al. (1980) synthesized isomers of 5-aminomethyltetrahydro-2H-pyran-2-carboxylic acid from 2-ethoxycarbonyl-3, 4-dihydro-2H-pyran-5-carboxylic acid chloride. Although these compounds did not exhibit potent antiplasmin activity, the study highlights the exploration of tetrahydropyran derivatives in the search for new medicinal agents (Isoda, Yamaguchi, Satoh, & Hirata, 1980).
properties
IUPAC Name |
(2S,4S)-4-methyloxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-10-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBFSTFJECGZRQ-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCO[C@@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-methyloxane-2-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.